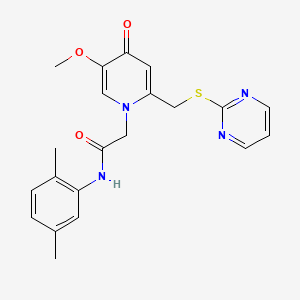

N-(2,5-dimethylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide

Description

N-(2,5-dimethylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide is a synthetic acetamide derivative featuring a pyridinone core substituted with a pyrimidin-2-ylthio methyl group and a 2,5-dimethylphenyl acetamide moiety. The compound’s design integrates electron-rich aromatic systems (methoxy, pyrimidine) and lipophilic substituents (methyl groups), which may influence bioavailability, target binding, or metabolic stability .

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-14-5-6-15(2)17(9-14)24-20(27)12-25-11-19(28-3)18(26)10-16(25)13-29-21-22-7-4-8-23-21/h4-11H,12-13H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHFKPUXHDMCMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure characterized by:

- A pyridine ring .

- A pyrimidine moiety linked through a thioether group.

- Methoxy and acetamide functional groups.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing pyrimidine and pyridine derivatives often exhibit significant antimicrobial properties. For instance, derivatives with methoxy groups have shown enhanced activity against various pathogens, including bacteria and fungi. A study highlighted that pyrimidine derivatives demonstrated potent activity against E. coli, S. aureus, and C. albicans due to their structural characteristics .

Anticancer Properties

The compound's mechanism of action in cancer treatment is believed to involve the inhibition of specific enzymes or receptors associated with tumor growth. Pyrimidine derivatives have been noted for their ability to disrupt cellular pathways in cancer cells, leading to apoptosis and cell cycle arrest . For example, certain pyrimidine-based compounds have been shown to inhibit EGFR phosphorylation, thereby inducing cell cycle arrest at the G2/M phase .

The proposed mechanism of action for this compound involves:

- Target Interaction : The compound binds to specific receptors or enzymes, inhibiting their function.

- Biochemical Pathways : This interaction triggers various biochemical pathways that can lead to apoptosis in cancer cells or inhibit microbial growth.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Pyrimidine Derivatives : Research demonstrated that certain pyrimidine derivatives exhibited potent antibacterial activity with minimum inhibitory concentration (MIC) values lower than standard antibiotics .

- Structure-Activity Relationship (SAR) : SAR studies indicated that modifications in the pyrimidine structure significantly affect biological activity, emphasizing the importance of specific functional groups like methoxy and thioether in enhancing efficacy against pathogens and cancer cells .

Comparative Analysis

The table below compares this compound with other known compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous acetamide derivatives, emphasizing structural variations, synthesis yields, and physicochemical properties.

Substituent Effects on Aromatic Rings

- N-(2,5-dimethylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide vs. 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,5-dimethylphenyl)acetamide (Compound 5.7) Structural Differences: The target compound replaces the 4-methyl-6-oxopyrimidine group in Compound 5.7 with a pyrimidin-2-ylthio methyl moiety and introduces a 5-methoxy-4-oxopyridinone core. Synthesis: Compound 5.7 was synthesized in 72% yield, suggesting efficient coupling of the pyrimidine-thioacetamide and 2,5-dimethylaniline . The target’s synthesis may require additional steps for pyridinone functionalization. Physicochemical Properties: Compound 5.7 exhibits a high melting point (>248°C), attributed to strong hydrogen bonding (NHCO peak at δ 9.52 ppm in $^1$H NMR). The target’s pyridinone and methoxy groups could enhance solubility but reduce thermal stability .

- This compound vs. 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide (Compound 5.15) Aromatic Substitution: Compound 5.15 uses a 4-phenoxy-phenyl group instead of 2,5-dimethylphenyl. Yield and Stability: The lower yield (60%) of Compound 5.15 compared to Compound 5.7 (72%) highlights challenges in coupling bulkier phenoxy substituents .

Pyrimidine vs. Pyridinone Cores

The pyridinone core in the target compound differs from the dihydropyrimidin-2-ylthio groups in Compounds 5.7 and 5.13. Pyridinones are known for hydrogen-bonding interactions and metabolic oxidation susceptibility, whereas dihydropyrimidines may exhibit tautomerism or redox activity .

Comparison with Pesticide Acetamides

Chloroacetamides like alachlor and pretilachlor () share the acetamide backbone but feature chloro and alkoxyalkyl substituents for herbicidal activity.

Stereochemical and Pharmacokinetic Considerations

Complex acetamides in (e.g., stereoisomers with tetrahydro-pyrimidinyl and hexan-2-yl chains) demonstrate the impact of stereochemistry on bioactivity. The target’s planar pyridinone system may limit conformational flexibility but enhance target specificity compared to these multi-ring systems .

Tabulated Comparison of Key Compounds

Research Implications and Limitations

While the target compound’s exact bioactivity remains uncharacterized in the provided evidence, comparisons with analogues suggest:

- Bioavailability: The 5-methoxy group may enhance membrane permeability, while the pyridinone core could increase metabolic liability.

- Synthetic Feasibility : Higher yields in Compound 5.7 vs. 5.15 underscore the influence of substituent steric bulk on reaction efficiency.

- Knowledge Gaps: Direct pharmacological data (e.g., IC50, toxicity) are absent, necessitating further studies to validate hypotheses derived from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.